Ceftazidime was first patented in 1979 by the Glaxo Group and became commercially available in 1984. It is classified as a β-lactam antibiotic, specifically a cephalosporin, which works by inhibiting bacterial cell wall synthesis. Ceftazidime is particularly effective against Gram-negative bacteria, including Pseudomonas aeruginosa, and has some activity against Gram-positive strains .
The synthesis of ceftazidime involves several key steps:
The synthesis method described is noted for its simplicity and high yield, making it suitable for industrial production. For example, one method reports a mass yield of over 93% with a purity exceeding 98% .
Ceftazidime pentahydrate has a complex molecular structure characterized by the following:
The structure features a β-lactam ring fused to a thiazolidine ring, which is typical for cephalosporins. The presence of both carboxylic acid and amine functional groups contributes to its solubility and reactivity.
Ceftazidime can participate in various chemical reactions typical of β-lactam antibiotics:
Ceftazidime exerts its bactericidal effect primarily by binding to penicillin-binding proteins (PBPs), particularly PBP3. This binding inhibits the transpeptidation reaction crucial for cross-linking peptidoglycan layers in bacterial cell walls:
Ceftazidime pentahydrate exhibits several notable physical and chemical properties:
Ceftazidime pentahydrate is widely used in clinical settings for:
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 64199-88-8
CAS No.: 480-09-1
CAS No.: 60640-59-7
CAS No.: